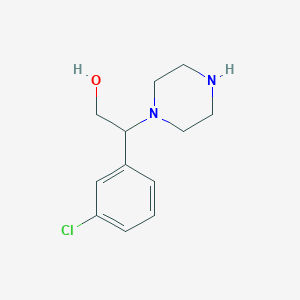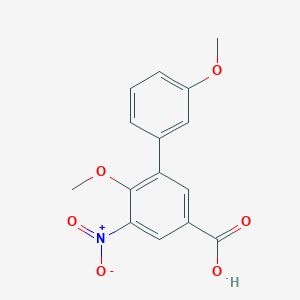
4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid
Vue d'ensemble
Description
The compound you mentioned contains several functional groups including methoxy groups, a nitro group, and a carboxylic acid group. Methoxy groups are ether functional groups consisting of a methyl group bonded to an oxygen atom. The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms. It is often used in the synthesis of explosives and pharmaceuticals. The carboxylic acid group consists of a carbonyl (C=O) and a hydroxyl (O-H) group and is present in many naturally occurring and synthetic organic compounds .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data on “4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid”, I can’t provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving a compound depend on its functional groups. For example, the carboxylic acid group can undergo reactions such as decarboxylation and reduction. The nitro group can participate in reactions such as reduction to amines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined experimentally .Applications De Recherche Scientifique
-
Cancer Research
- Application : The compound has been used in the synthesis of a new hybrid compound of chalcone-salicylate . This compound has been studied for its potential as an anticancer agent, specifically against breast cancer .
- Methods : The compound was synthesized using a linker mode approach under reflux condition. The structure of the compound was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .
- Results : The molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol). It is predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition .
-
Depression Research
- Application : The compound has been mentioned in a review about the synthesis of anti-depressant molecules via metal-catalyzed reactions .
- Methods : The review discusses the important role that different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .
- Results : The review examines current developments in the catalytic synthesis of antidepressants and their potential application .
-
Chemical Synthesis
- Application : 3-Methoxyphenylboronic acid, which has a similar structure to the compound , is used in various chemical synthesis processes .
- Methods : This compound is often used in reactions involving transition metals as catalysts .
- Results : The specific outcomes of these reactions can vary widely depending on the other reactants and conditions used .
-
Fluorinated Building Blocks
- Application : (4-fluoro-3-methoxyphenyl)boronic acid, another compound with a similar structure, is used in the synthesis of fluorinated building blocks .
- Methods : This compound is often used in reactions involving transition metals as catalysts .
- Results : The specific outcomes of these reactions can vary widely depending on the other reactants and conditions used .
-
Catecholamine Metabolite Determination
- Application : 4-Methoxy-3-hydroxyphenylacetic acid, a compound with a similar structure, is used in the determination of the 4-O-methylated catecholamine metabolites .
- Methods : This involves the use of mass fragmentography and deuterated internal standards .
- Results : This method allows for the accurate determination of these metabolites in urine .
- Organometallic Compounds
- Application : Organotin(IV) compounds, which can be synthesized using similar compounds, have received distinctive consideration due to their structural diversity and numerous applications .
- Methods : These compounds are synthesized using various methods, often involving transition metals as catalysts .
- Results : They have found vast applications in catalysis, especially biodiesel formation, organic synthesis, antifouling coating materials, and many more .
Safety And Hazards
Propriétés
IUPAC Name |
4-methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6/c1-21-11-5-3-4-9(6-11)12-7-10(15(17)18)8-13(16(19)20)14(12)22-2/h3-8H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSQOXHXJIJTGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=CC(=C2)C(=O)O)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743019 | |
| Record name | 3',6-Dimethoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid | |
CAS RN |
1381944-20-2 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′,6-dimethoxy-5-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',6-Dimethoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



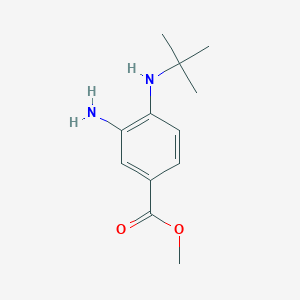


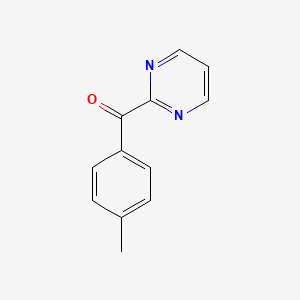

![Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate](/img/structure/B1427607.png)
![1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1427610.png)
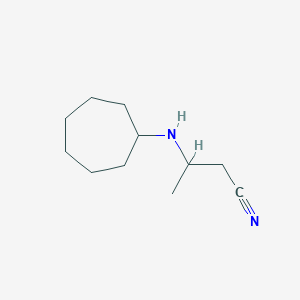
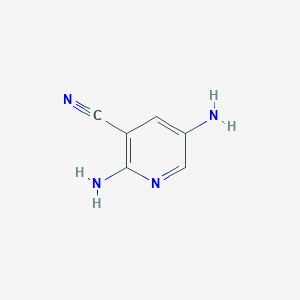
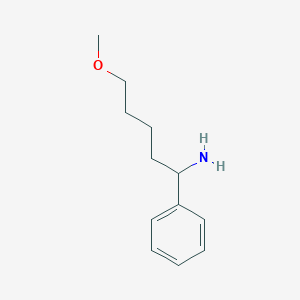
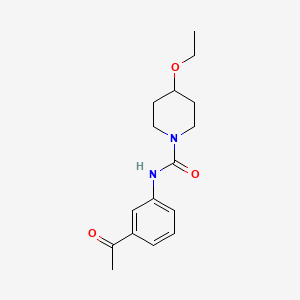
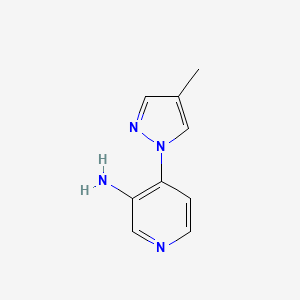
![[1-(Ethylamino)cyclohexyl]methanol](/img/structure/B1427621.png)
